![molecular formula C10H7Cl2N3O2 B565329 3-羟基阿那格雷利德-13C3 CAS No. 1219393-12-0](/img/structure/B565329.png)
3-羟基阿那格雷利德-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy Anagrelide-13C3 is the labelled analogue of 3-Hydroxy Anagrelide, which is a metabolite of Anagrelide . Anagrelide is a medication used for the treatment of essential thrombocytosis (ET) .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy Anagrelide-13C3 is C7 C3H7Cl2N3O2 . Its molecular weight is 275.07 .科学研究应用
选择性和作用方式
阿那格雷利德 (ANA) 已与羟基脲 (HC) 进行了比较,以了解它们对造血祖细胞生长和分化的影响。ANA 显示出对巨核细胞生成的有力且选择性抑制,而对其他造血祖细胞谱系没有显着活性。这表明 ANA 对巨核细胞谱系有特异性作用,而 HC 也会影响其他血细胞类型 (Hong et al., 2006)。
血小板增多症中的比较疗效
比较 ANA 和 HC 在血小板增多症中的研究表明,ANA 在降低血小板计数方面与 HC 类似,有效。然而,它似乎不会显着影响白细胞计数。这进一步支持了 ANA 对血小板生成的有针对性作用 (Gisslinger et al., 2007)。
心血管安全性
阿那格雷利德的心血管安全性已与羟基脲相关进行研究。尽管它与心脏毒性有关,但相对风险/收益比通常是有利的。这些发现对于评估 ANA 在心血管风险被考虑的临床场景中的适用性非常重要 (Hong & Erusalimsky, 2002)。
对细胞增殖和血小板生成的影響
阿那格雷利德已被证明可以抑制永生巨核细胞祖细胞系中的增殖和血小板生成。这证明了它在通过特异性靶向血小板生成途径来控制原发性血小板增多症等疾病方面的潜力 (Takaishi et al., 2018)。
在慢性髓性白血病中的应用
在对羟基脲耐药的血小板增多的慢性髓性白血病 (CML) 患者中,阿那格雷利德已被证明有效,突出了其在控制不同骨髓增殖性疾病中的作用 (Silver, 2005)。
安全和危害
未来方向
Anagrelide, the parent compound of 3-Hydroxy Anagrelide-13C3, is being investigated for new uses as an adjuvant therapy in cancer management . It has been found that high platelet counts in essential thrombocythemia (ET) can be effectively lowered by treatment with either anagrelide or hydroxyurea . This suggests potential future directions for the use of 3-Hydroxy Anagrelide-13C3 in similar applications.
作用机制
Target of Action
3-Hydroxy Anagrelide-13C3, a major metabolite of Anagrelide , primarily targets platelet-producing cells . It is used to lower dangerously elevated platelet levels, i.e., to treat thrombocythemia in patients with myeloproliferative neoplasms .
Mode of Action
The compound decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . The 3-hydroxy metabolite is considered pharmacologically active and carries a similar potency and efficacy in regards to its platelet-lowering effects, but inhibits PDE3 with a potency 40x greater than that of the parent drug .
Biochemical Pathways
The biochemical pathways affected by 3-Hydroxy Anagrelide-13C3 involve the suppression of transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts, thereby reducing the risk of thrombosis.
Pharmacokinetics
Anagrelide is rapidly absorbed and metabolized, mainly during the first pass, to two main metabolites: the active 3-hydroxy anagrelide and the inactive RL603 . The pharmacokinetics of anagrelide are linear in the 0.5–2mg dose range .
Result of Action
The primary result of the action of 3-Hydroxy Anagrelide-13C3 is a reduction in platelet counts. This is achieved by suppressing the synthesis and maturation of platelet-producing cells . The reduction in platelet counts helps to treat thrombocythemia and its related complications in patients with myeloproliferative neoplasms .
属性
IUPAC Name |
6,7-dichloro-3-hydroxy-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)/i8+1,9+1,10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTUTDKZVOONF-SKMPNTIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH]([13C](=O)N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy Anagrelide-13C3 |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。